Brevinin-2GHb precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVITDALKGAAKTVAAELLRKAHCKLTNSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Brevinin-2GHg shares 93% sequence identity, with substitutions minimally impacting hydrophobicity .
- Brevinin-2MP differs by two residues, including a Thr6 substitution that reduces hydrophobicity and membrane permeabilization efficiency compared to Brevinin-2GHb .
Secondary Structure and Environmental Sensitivity
All brevinin-2 peptides adopt α-helical conformations in membrane-like environments. However, their structural stability varies:
- Brevinin-2GHb : Forms a stable amphipathic α-helix (Ile3–Arg20) in 60% TFE or SDS solutions. α-helix content increases proportionally with SDS concentration .
- Brevinin-2MP : Also α-helical in SDS but shows reduced helicity in aqueous environments, correlating with weaker antimicrobial activity .
Antimicrobial Activity
| Peptide Name | MIC against E. coli (μM) | MIC against P. aeruginosa (μM) | Hydrophobicity (GRAVY) | Net Charge |
|---|---|---|---|---|
| Brevinin-2GHb | 2.7 | >100 (weak activity) | 0.210 | +3.01 |
| Brevinin-2MP | 47.78 | >100 (weak activity) | 0.185 | +3.01 |
| Brevinin-2PTa | Not reported | Not reported | 0.198 | +2.8 |
Key Findings :
- Brevinin-2GHb exhibits 17-fold stronger activity against E. coli than Brevinin-2MP, attributed to its higher hydrophobicity (Ala6 vs. Thr6) enhancing membrane interaction .
- Both peptides share identical net charges (+3.01) and isoelectric points (9.31), ruling out charge as a determinant of activity differences .
Functional Implications of Sequence Variations
- Hydrophobicity: Substitutions at position 6 (e.g., Ala → Thr) alter hydrophobicity, directly impacting membrane disruption efficiency. Brevinin-2GHb’s non-polar Ala6 enhances lipid bilayer penetration compared to Brevinin-2MP’s polar Thr6 .
- Rana Box Modifications : Variations in the C-terminal cyclic domain (e.g., in Brevinin-2PTa) may affect stability and protease resistance .
Preparation Methods
Molecular Cloning of Brevinin-2GHb Precursor cDNA
The initial step in preparing the this compound involves isolating the cDNA encoding the peptide precursor from frog skin tissue.
Sample Collection and RNA Extraction : Frogs are humanely euthanized, and their skin is carefully removed and minced. Total RNA is extracted from the skin tissue using reagents such as Trizol, following manufacturer protocols to ensure RNA integrity.
cDNA Synthesis : The extracted RNA serves as a template for synthesizing complementary DNA (cDNA) using reverse transcription kits like the SMART™ cDNA Library Construction Kit.
PCR Amplification : Specific primers designed based on known brevinin precursor sequences amplify the cDNA encoding this compound. For example, primers targeting the signal peptide region and downstream sequences are used in a thermal cycler under optimized conditions (e.g., initial denaturation at 95°C, followed by cycles of denaturation, annealing at around 46°C, and extension).
Cloning and Sequencing : The PCR products (~250 bp) are purified and cloned into vectors such as pMD18-T, then transformed into competent cells for propagation. Sequencing confirms the identity and integrity of the cloned precursor gene.
Solid-Phase Peptide Synthesis (SPPS)
Once the gene sequence is known, the mature peptide can be chemically synthesized:
SPPS Technique : Brevinin-2GHb and its analogues are synthesized using solid-phase peptide synthesis, a widely used method for assembling peptides by sequential addition of protected amino acids on a solid resin support.
Purification : The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC), typically using an ODS-SP silica gel column. The mobile phase often consists of a gradient of acetonitrile and water with trifluoroacetic acid (TFA) to achieve high purity (>95%).
Molecular Mass Confirmation : The purified peptides are analyzed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to verify molecular mass consistency with theoretical values, confirming successful synthesis.
Purification and Identification
| Step | Description | Instrumentation/Materials |
|---|---|---|
| Peptide Purification | Reverse-phase HPLC with acetonitrile/water/TFA gradient | Shimadzu HPLC, ODS-SP column |
| Mass Spectrometry | MALDI-TOF MS to confirm molecular weight and purity | Voyager-DE-PRO MALDI-TOF (AB SCIEX) |
| Peptide Lyophilization | Freeze-drying purified peptide fractions for storage and further use | Lyophilizer |
Structural Characterization
Circular Dichroism (CD) Spectroscopy : The secondary structure of this compound peptides is analyzed by CD spectroscopy. Measurements are performed in various solvent conditions (e.g., sodium dodecyl sulfate solutions at different concentrations) and temperatures to assess α-helical content and conformational stability.
Secondary Structure Prediction : Computational tools such as trRosetta, Jpred4, and SOPMA are used to predict the peptide’s secondary structure, typically revealing a predominant α-helical conformation consistent with experimental CD data.
Summary Table of Preparation Workflow
| Preparation Stage | Method/Technique | Key Details/Parameters | Outcome/Validation |
|---|---|---|---|
| cDNA Cloning | RNA extraction, RT-PCR, cloning | Trizol reagent, SMART™ cDNA kit, primers targeting precursor gene | Verified precursor gene sequence |
| Peptide Synthesis | Solid-phase peptide synthesis (SPPS) | Sequential amino acid coupling on resin | Crude peptide |
| Peptide Purification | RP-HPLC | Acetonitrile/water/TFA gradient, ODS-SP column | >95% purity peptide |
| Molecular Mass Analysis | MALDI-TOF MS | Matrix-assisted laser desorption/ionization | Correct molecular weight confirmed |
| Structural Characterization | Circular dichroism spectroscopy | Measurement in SDS solutions, temperature variation | α-helical secondary structure |
Research Findings and Notes
The preparation of this compound peptides follows standard peptide synthesis and molecular biology protocols adapted for amphibian antimicrobial peptides.
The use of RP-HPLC combined with MALDI-TOF MS ensures high purity and correct peptide identity, crucial for subsequent biological assays.
Structural studies confirm that the peptides maintain their expected α-helical conformation, which is essential for their antimicrobial activity.
Molecular cloning protocols rely on primer design informed by homologous brevinin sequences, emphasizing the importance of comparative genomics in peptide precursor identification.
The described methods have been validated in related brevinin peptides such as Brevinin-2GUb and Brevinin-2MP, suggesting broad applicability to this compound preparation.
Q & A
Q. How should researchers design multi-omics studies to elucidate the biosynthesis and post-translational modifications of this compound?
- Methodological Answer : Integrate RNA-seq (Illumina NovaSeq) for precursor mRNA expression and LC-MS/MS (Orbitrap Fusion) for PTM profiling (e.g., disulfide bridges, glycosylation). Use Skyline for spectral library matching and MaxQuant for label-free quantification. Validate with CRISPR-Cas9 knockouts of putative modifying enzymes (e.g., sulfotransferases) .
Ethical and Reporting Standards
Q. What NIH guidelines apply to preclinical studies involving this compound in animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design (sample size justification, randomization). Report peptide purity (>95% via HPLC), endotoxin levels (<0.1 EU/mg via LAL assay), and storage conditions. Include Institutional Animal Care and Use Committee (IACUC) approval numbers and adhere to 3R principles (replacement, reduction, refinement) .
Q. How can researchers ensure reproducibility when publishing data on this compound’s mechanism of action?
- Methodological Answer : Deposit raw data (spectra, microscopy images) in public repositories (e.g., PRIDE, Zenodo). Provide detailed protocols for peptide synthesis (SPPS gradients, cleavage conditions) and bioactivity assays (buffer compositions, incubation times). Use RRIDs for cell lines and antibodies. Include negative controls in all figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
